molecular formula C6H12O2S2 B14722680 Ethyl bis(methylsulfanyl)acetate CAS No. 7023-83-8

Ethyl bis(methylsulfanyl)acetate

Cat. No.: B14722680
CAS No.: 7023-83-8
M. Wt: 180.3 g/mol
InChI Key: QHXKFJMNMUICNS-UHFFFAOYSA-N
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Description

Ethyl bis(methylsulfanyl)acetate (C₆H₁₀O₂S₂) is a sulfur-containing ester characterized by two methylsulfanyl (-S-CH₃) groups attached to an acetate backbone. This compound is widely utilized in heterocyclic chemistry as a precursor for synthesizing annulated pyrimidine systems and other complex structures. Its reactivity in [4+2] cyclocondensation reactions with 1,4-binucleophiles enables the formation of fused-ring systems, such as thieno[2,3-d]pyrimidines, which are relevant to pharmaceutical and agrochemical research .

Properties

CAS No.

7023-83-8

Molecular Formula

C6H12O2S2

Molecular Weight

180.3 g/mol

IUPAC Name

ethyl 2,2-bis(methylsulfanyl)acetate

InChI

InChI=1S/C6H12O2S2/c1-4-8-5(7)6(9-2)10-3/h6H,4H2,1-3H3

InChI Key

QHXKFJMNMUICNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(SC)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl bis(methylsulfanyl)acetate can be synthesized through the reaction of ethyl acetate with methylsulfanyl reagents under controlled conditions. One common method involves the use of ethyl acetate and methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl bis(methylsulfanyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl bis(methylsulfanyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl bis(methylsulfanyl)acetate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s methylsulfanyl groups can participate in redox reactions, influencing oxidative stress pathways and modulating enzyme activities. Additionally, its ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Ethyl vs. Butyl Groups

Ethyl bis(methylsulfanyl)acetate belongs to a family of sulfur-substituted acetates. Key structural analogs include:

Compound Name Substituents Molecular Weight Key Applications
This compound -S-CH₃ (x2) 194.28 g/mol Pyrimidine synthesis
Acetic acid, bis(ethylthio)-, methyl ester -S-CH₂CH₃ (x2) 208.31 g/mol Intermediate in organic synthesis
Ethyl 2-[4,5-bis(butylsulfanyl)phenyl]acetate -S-(CH₂)₃CH₃ (x2) 404.62 g/mol Material science applications

Key Differences :

  • Lipophilicity: Larger alkyl groups (e.g., butyl) increase hydrophobicity, reducing water solubility but enhancing compatibility with non-polar solvents .
  • Reactivity: Methylsulfanyl groups offer moderate electron-donating effects, facilitating cyclocondensation reactions.

Functional Group Variations: Esters vs. Heterocycles

This compound is distinct from sulfur-containing heterocycles, such as pyrimidine derivatives:

Compound Name Structure Key Features
This compound Ester with -S-CH₃ Precursor for annulated pyrimidines
4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester Pyrimidine ring Bioactive intermediate; used in drug synthesis
Cangrelor (anti-platelet agent) Adenylic acid with -S-CH₃ Methylsulfanyl group contributes to biological activity

Key Differences :

  • Complexity : Pyrimidine derivatives (e.g., 4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylate) exhibit greater structural complexity and bioactivity compared to the simpler ester .
  • Applications : this compound is primarily a synthetic intermediate, whereas Cangrelor demonstrates therapeutic utility due to its phosphonic acid and adenylic acid moieties .

Physical and Chemical Properties

Property This compound Bis(ethylthio)acetate Methyl Ester Bis(butylsulfanyl)phenyl Acetate
Boiling Point (°C) ~220–240 (estimated) ~250–270 >300
Solubility Moderate in polar solvents Low in water; soluble in DMSO Insoluble in water; soluble in THF
Stability Air-stable; moisture-sensitive Similar stability Highly stable

Notes:

  • Sulfur atoms enhance coordination capacity, making these compounds useful in metal-catalyzed reactions .
  • Volatility decreases with larger substituents, as seen in microbial-emitted dimethyl sulfide (simplest analog) .

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